6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one
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Overview
Description
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6th position and a diethylaminoethylamino group at the 2nd position, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.
Amidation Reaction: The 6-chloroquinazolin-4(1H)-one is then reacted with 2-(diethylamino)ethylamine under appropriate conditions to introduce the diethylaminoethylamino group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro substituent at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethylamino group at the 2nd position and the chloro substituent at the 6th position differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
CAS No. |
61741-53-5 |
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Molecular Formula |
C14H19ClN4O |
Molecular Weight |
294.78 g/mol |
IUPAC Name |
6-chloro-2-[2-(diethylamino)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H19ClN4O/c1-3-19(4-2)8-7-16-14-17-12-6-5-10(15)9-11(12)13(20)18-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,18,20) |
InChI Key |
RATZICKCLFBWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 |
Origin of Product |
United States |
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